The Chemistry of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione: Synthesis, Reactivity, and Applications in Sterically Hindered Peptide Engineering
The Chemistry of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione: Synthesis, Reactivity, and Applications in Sterically Hindered Peptide Engineering
Executive Summary
3-Oxa-1-azaspiro[4.5]decane-2,4-dione (CAS 3253-43-8), widely recognized in synthetic chemistry as 1-aminocyclohexanecarboxylic acid N-carboxyanhydride (ACHC NCA ), is a highly specialized spirocyclic intermediate[1]. As an
Chemical Identity & Physicochemical Properties
The structural architecture of ACHC NCA features an oxazolidine-2,5-dione ring (systematically numbered as a 2,4-dione in IUPAC spiro nomenclature) fused to a cyclohexane ring[1]. This geminal disubstitution at the
Table 1: Physicochemical Properties of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione
| Property | Value |
| IUPAC Name | 3-Oxa-1-azaspiro[4.5]decane-2,4-dione |
| Common Name | ACHC N-Carboxyanhydride (ACHC NCA) |
| CAS Number | 3253-43-8 |
| Molecular Formula | C₈H₁₁NO₃ |
| Molecular Weight | 169.18 g/mol |
| Fraction sp³ (Fsp³) | 0.75 |
| LogP | ~1.31 |
| H-Bond Donors / Acceptors | 1 / 3 |
| Typical Purity (Commercial) | >95% |
(Data synthesized from commercial chemical databases[1][6])
Mechanistic Insights: Synthesis of ACHC NCA
The synthesis of Leuchs' anhydrides (NCAs) from sterically hindered amino acids requires precise control to prevent premature polymerization or degradation. The standard approach involves the phosgenation of 1-aminocyclohexanecarboxylic acid (ACHC).
Causality in Experimental Design:
While phosgene gas can be used, triphosgene (bis(trichloromethyl) carbonate) is highly preferred for operational safety and precise stoichiometric control. The reaction is typically conducted in anhydrous tetrahydrofuran (THF). THF is critical as it solvates the transient carbamoyl chloride intermediate, facilitating the intramolecular cyclization to the oxazolidinedione[7]. The addition of an acid scavenger, such as
Step-by-Step Synthetic Protocol:
-
Preparation: Suspend 1-aminocyclohexanecarboxylic acid (1.0 equiv) in anhydrous THF under an inert argon atmosphere.
-
Scavenger Addition: Add
-pinene (2.5 equiv) to the suspension to serve as a non-nucleophilic HCl scavenger. -
Phosgenation: Heat the mixture to 50 °C. Add a solution of triphosgene (0.35 to 0.40 equiv) in anhydrous THF dropwise over 30 minutes. Note: Fuming may be observed as the reaction proceeds[7][8].
-
Cyclization: Maintain stirring at 50 °C until the suspension becomes a clear solution, indicating complete conversion to the NCA (typically 2–4 hours).
-
Purification: Concentrate the mixture under reduced pressure. Precipitate the product by adding cold anhydrous hexanes.
-
Isolation: Filter the solid rapidly under a blanket of argon to minimize atmospheric moisture exposure, yielding 3-oxa-1-azaspiro[4.5]decane-2,4-dione as a crystalline solid.
Step-by-step synthetic workflow for the preparation of ACHC NCA using triphosgene.
Reactivity Profile: Ring-Opening Polymerization vs. Nucleophilic Addition
The spiro-cyclohexyl moiety imposes severe steric hindrance, making traditional amide coupling (e.g., using EDC/HOBt) of ACHC highly inefficient due to the inaccessible tetrahedral intermediate[2]. Converting ACHC to its NCA bypasses this limitation, unlocking two distinct reactivity pathways.
Synthesis of Sterically Hindered Amides
ACHC NCA acts as an
Causality: The addition of two equivalents of a Grignard reagent circumvents the traditional tetrahedral intermediate. The first equivalent acts as a base, deprotonating the NCA nitrogen. This triggers an immediate ring-opening and decarboxylation, releasing an isocyanate intermediate . The second equivalent of the Grignard reagent then rapidly attacks the highly electrophilic isocyanate carbon, forming the sterically hindered amide upon aqueous quench[2].
Protocol for Grignard Addition (Self-Validating System):
-
Dissolve ACHC NCA in anhydrous THF (0.1 M) and cool to 0 °C.
-
Add the desired Grignard reagent (2.2 equiv) dropwise.
-
Validation Step: Monitor the reaction via in situ IR for the transient appearance and subsequent consumption of the isocyanate peak at 2250 cm⁻¹ [2].
-
Quench the reaction with 1M HCl and extract with ethyl acetate to isolate the N-acylated gem-disubstituted amino acid[3].
Topochemical Ring-Opening Polymerization (ROP)
ACHC NCA is a premier monomer for synthesizing rigid polypeptides. When initiated by trace amines or sodium methoxide, the NCA undergoes ROP to form poly(1-aminocyclohexanecarboxylic acid)[5]. The bulky spiro-cyclohexyl groups force the resulting polymer backbone into a highly stable
Divergent reactivity pathways of ACHC NCA: Polymerization vs. Hindered Amide Synthesis.
Applications in Drug Development
Beyond polymer chemistry, 3-oxa-1-azaspiro[4.5]decane-2,4-dione is leveraged in the synthesis of complex active pharmaceutical ingredients (APIs). For example, it is utilized as a rigidifying building block in the development of calcitroic acid derivatives[7][8]. Calcitroic acid, the principal end-stage metabolite of vitamin D, binds to the vitamin D receptor (VDR). Incorporating spirocyclic amino acids via NCA chemistry allows researchers to probe the VDR binding pocket with conformationally locked analogs, enhancing metabolic stability and receptor affinity[7][8].
Conclusion
3-Oxa-1-azaspiro[4.5]decane-2,4-dione is far more than a simple heterocyclic intermediate; it is a vital tool for chemical biologists and polymer chemists. By acting as an isocyanate surrogate, it circumvents the thermodynamic penalties of sterically hindered amide coupling. Concurrently, its controlled polymerization yields uniquely rigid peptidomimetics, solidifying its status as a cornerstone reagent in advanced synthetic applications.
References
-
Bode, J. W., et al. "Method of preparing N-acyl, gem-disubstituted amino acids." Organic Letters, 2014, 16(18), 4814–4817.[Link]
-
Lutz, J., et al. "The Synthesis of Sterically Hindered Amides." CHIMIA, 2020.[Link]
-
University of Wisconsin. "IMPROVEMENTS TO THE SYNTHESIS OF CALCITROIC ACID PART II." Minds@UW.[Link]
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Frankel, M., & Bachi, M. "Polymerization of N-carboxyanhydrides of 1-aminocycloalkanecarboxylic acids." Biopolymers, 1965.[Link]
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